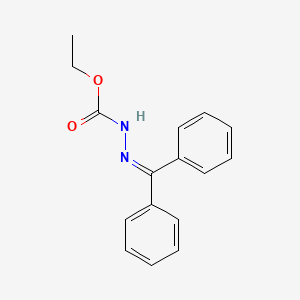
ethyl N-(benzhydrylideneamino)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl N-(benzhydrylideneamino)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and chemical synthesis. This compound is known for its unique structure, which includes an ethyl group, a benzhydrylideneamino group, and a carbamate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-(benzhydrylideneamino)carbamate typically involves the reaction of benzhydrylideneamine with ethyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve moderate temperatures and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method allows for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems and real-time monitoring ensures consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl N-(benzhydrylideneamino)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted carbamates .
Scientific Research Applications
Ethyl N-(benzhydrylideneamino)carbamate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl N-(benzhydrylideneamino)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Ethyl carbamate: A simpler carbamate with similar chemical properties.
Methyl N-(benzhydrylideneamino)carbamate: A methyl analog with similar structure and reactivity.
Phenyl N-(benzhydrylideneamino)carbamate: A phenyl analog with different substituents but similar core structure.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to act as a protecting group for amines and its potential therapeutic applications set it apart from other carbamates .
Properties
CAS No. |
6972-01-6 |
|---|---|
Molecular Formula |
C16H16N2O2 |
Molecular Weight |
268.31 g/mol |
IUPAC Name |
ethyl N-(benzhydrylideneamino)carbamate |
InChI |
InChI=1S/C16H16N2O2/c1-2-20-16(19)18-17-15(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12H,2H2,1H3,(H,18,19) |
InChI Key |
VLCNWYFZEIJXGW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NN=C(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















